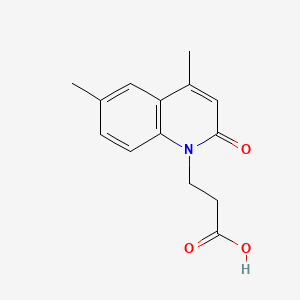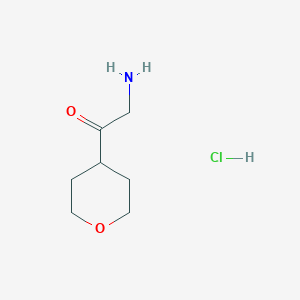![molecular formula C17H24N4O2 B2474115 N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2324340-04-5](/img/structure/B2474115.png)
N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a piperazine ring substituted with a 4-methylpyridin-2-yl group, an ethyl group, and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methylpyridine with piperazine under controlled conditions to form the 4-(4-methylpyridin-2-yl)piperazine intermediate.
Ethylation: The intermediate is then subjected to ethylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Amide Formation: The final step involves the reaction of the ethylated intermediate with acryloyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring and the ethyl group.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Oxidation can lead to the formation of N-oxide derivatives.
Reduction: Reduction can yield secondary amines or alcohols.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of various signaling pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
- N-Ethyl-N-[2-[4-(4-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
Uniqueness
N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide is unique due to the specific substitution pattern on the piperazine ring and the presence of the prop-2-enamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-4-16(22)19(5-2)13-17(23)21-10-8-20(9-11-21)15-12-14(3)6-7-18-15/h4,6-7,12H,1,5,8-11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVTGUAUIKAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C2=NC=CC(=C2)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
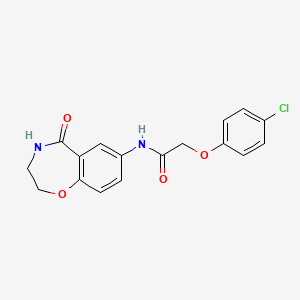

![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2474036.png)



![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2474043.png)
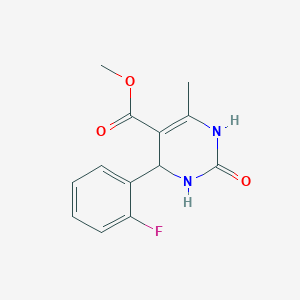
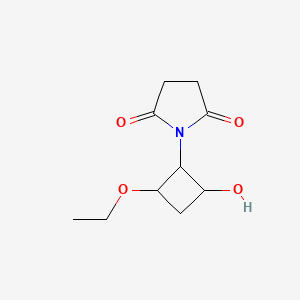
![2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2474046.png)
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2474047.png)
![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)
